Product packaging for Methyl 7H-benzo[c]fluorene-7-carboxylate(Cat. No.:CAS No. 64356-28-1)

Methyl 7H-benzo[c]fluorene-7-carboxylate

Cat. No.: B14488839
CAS No.: 64356-28-1
M. Wt: 274.3 g/mol
InChI Key: NYFIOWGNJMBLNJ-UHFFFAOYSA-N
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Description

Methyl 7H-benzo[c]fluorene-7-carboxylate (CAS 200348-34-1) is a synthetic polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C19H14O2 and a molecular weight of 288.30 g/mol . This compound is built upon the benzo[c]fluorene skeleton, a structure of significant interest in materials science and organic electronics research . The ester functional group in its structure makes it a valuable building block or synthetic intermediate for further chemical modification and the development of more complex molecular architectures. As a specialist PAH, it is primarily used in research and development settings. The compound should be stored according to the manufacturer's specifications, typically in a cool, dark place under an inert atmosphere. Handling should adhere to strict laboratory safety protocols. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O2 B14488839 Methyl 7H-benzo[c]fluorene-7-carboxylate CAS No. 64356-28-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64356-28-1

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

methyl 7H-benzo[c]fluorene-7-carboxylate

InChI

InChI=1S/C19H14O2/c1-21-19(20)18-15-9-5-4-8-14(15)17-13-7-3-2-6-12(13)10-11-16(17)18/h2-11,18H,1H3

InChI Key

NYFIOWGNJMBLNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14

Origin of Product

United States

Synthetic Methodologies for Methyl 7h Benzo C Fluorene 7 Carboxylate and Analogs

Established Synthetic Routes for Benzo[c]fluorene Core Structures

The construction of the tetracyclic benzo[c]fluorene skeleton is a key challenge in the synthesis of the title compound and its analogs. Various methodologies have been reported, starting from simpler precursors and employing different cyclization strategies.

Routes from 1-Indanone (B140024) Derivatives

A classical and straightforward approach to the benzo[c]fluorene core begins with 1-indanone. This multi-step synthesis builds the fused ring system through a sequence of bromination, dehydrobromination, and self-condensation reactions.

The process is initiated by the bromination of 1-indanone (1) to yield 3-bromoindanone (2), typically using N-bromosuccinimide (NBS). Subsequent dehydrobromination of compound (2) with a base, such as triethylamine, leads to the formation of the reactive intermediate 2H-inden-1-one (3). This intermediate undergoes a heat-induced self-condensation reaction, which constructs the tetracyclic framework to produce benzo[c]fluorenone (4). The final step to obtain the 7H-benzo[c]fluorene core (5) involves the reduction of the ketone at the C-9 position, commonly achieved with hydrazine (B178648) hydrate (B1144303) in a Wolff-Kishner type reaction.

StepStarting MaterialReagent(s)ProductDescription
11-IndanoneN-Bromosuccinimide (NBS)3-BromoindanoneBromination at the alpha-position.
23-BromoindanoneTriethylamine2H-Inden-1-oneDehydrobromination to form a reactive intermediate.
32H-Inden-1-oneHeatBenzo[c]fluorenoneSelf-condensation to form the tetracyclic ketone.
4Benzo[c]fluorenoneHydrazine hydrate7H-Benzo[c]fluoreneReduction of the ketone to a methylene (B1212753) group.

Intramolecular Cyclization Approaches to Fluorene (B118485) and Benzo[c]fluorene Systems

Intramolecular cyclization reactions provide a powerful means to construct the fused ring systems of fluorenes and their benzo-annulated analogs. These methods often rely on the formation of a key carbon-carbon bond to close a ring and form the characteristic five-membered ring of the fluorene core.

One such strategy involves the acid-catalyzed intramolecular Friedel-Crafts alkylation of biaryl methanol (B129727) derivatives. This approach has been successfully employed to synthesize a range of substituted 6,7-dihydro-5H-benzo[c]fluorenes. The reaction proceeds through a carbocation intermediate generated from the benzylic alcohol under acidic conditions, which then undergoes electrophilic attack on the adjacent aromatic ring to complete the cyclization. Triflic acid has been identified as a particularly effective catalyst for this transformation, affording a broad scope of fluorene derivatives in yields ranging from 37% to 93%. This methodology has proven robust, even on a gram scale.

Another prominent example is the intramolecular cyclization of helicene diketones to form indeno[2,1-c]fluorene quasi nih.govcirculenes. This high-yielding reaction proceeds under Scholl oxidation conditions, demonstrating the utility of intramolecular C-H activation/arylation to forge complex polycyclic aromatic structures.

Lewis Acid-Promoted Cascade Cycloaromatization Reactions

Lewis acid-catalyzed reactions have emerged as an efficient, transition-metal-free method for synthesizing benzo[c]fluorene systems. A notable example is the Prins-type cycloaromatization of readily accessible enol ether precursors. libretexts.orgorganic-chemistry.org This protocol is operationally simple and air-tolerant, making it suitable for large-scale synthesis. libretexts.orgorganic-chemistry.org

The proposed mechanism involves the Lewis acid-catalyzed generation of an oxonium species from the enol ether. libretexts.orgorganic-chemistry.org This activation facilitates a subsequent annulation and aromatization cascade, leading to the formation of the benzo[c]fluorene core. libretexts.orgorganic-chemistry.org This strategy has been successfully applied to the synthesis of not only benzo[c]fluorene but also related structures like benzo[a]fluorene and benzo[j]fluoranthene. libretexts.orgorganic-chemistry.org Similarly, the site-selective intramolecular cyclization of aryl-fused 1,6-diyn-3-ones can be promoted by Brønsted or Lewis acids like TfOH and AgBF₄ to generate benzo-fused fluorenes and fluorenones. nih.gov

Catalyst TypePrecursor TypeKey TransformationAdvantages
Lewis Acid (e.g., BF₃·OEt₂)Enol ethersPrins-type cycloaromatizationTransition-metal-free, air-tolerant, operationally simple. libretexts.orgorganic-chemistry.org
Brønsted/Lewis Acid (e.g., TfOH)Aryl-fused 1,6-diyn-3-onesSite-selective intramolecular cyclizationDiversity-oriented synthesis of various benzo-fused systems. nih.gov

Palladium-Catalyzed Annulation Strategies for Benzofluorene Synthesis

Palladium-catalyzed cross-coupling and annulation reactions represent a powerful and versatile strategy for the synthesis of benzofluorene skeletons. These methods often involve the activation of C-H or C-Br bonds to construct the fused aromatic system in a controlled manner.

One developed approach is the palladium-promoted cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes for the synthesis of benzo[a]fluorene derivatives. masterorganicchemistry.com This reaction proceeds through a sequence of oxidative addition of the C-Br bond to the palladium catalyst, followed by insertion, C-H activation, and reductive elimination to form the final product. masterorganicchemistry.com Optimization of reaction conditions, including the choice of palladium source, ligand, and base, is crucial for achieving high yields. masterorganicchemistry.com

Another strategy involves intramolecular palladium-mediated arylation, which has been applied to the synthesis of benzo[b]fluorenes. This provides an effective alternative to classical Friedel-Crafts-based approaches. Furthermore, palladium-catalyzed tandem reactions, where a Suzuki cross-coupling is followed by a C(sp³)-H bond activation and cyclization, have been used to create substituted fluorenes and indenofluorenes in a single step with high yields.

Esterification and Functionalization at the C-7 Position

Once the 7H-benzo[c]fluorene core is synthesized, the target molecule, Methyl 7H-benzo[c]fluorene-7-carboxylate, can be obtained by introducing a methyl carboxylate group at the C-7 position. This typically involves the formation of the corresponding carboxylic acid followed by esterification.

Direct Esterification Approaches

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. The most common and direct method for this conversion is the Fischer esterification. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves treating the carboxylic acid (7H-benzo[c]fluorene-7-carboxylic acid) with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated as a leaving group. The final step is the deprotonation of the resulting ester to yield this compound and regenerate the acid catalyst. The reaction is an equilibrium, and to drive it towards the product, methanol is often used as the solvent to ensure it is in large excess, and sometimes water is removed as it is formed. libretexts.orgorganic-chemistry.org

ReactionSubstratesCatalystKey Features
Fischer Esterification7H-benzo[c]fluorene-7-carboxylic acid, MethanolStrong Acid (e.g., H₂SO₄, TsOH)Equilibrium-driven, requires excess alcohol or removal of water. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com

Carboxylation Reactions on Benzo[c]fluorene Systems

Specific literature detailing the direct carboxylation of 7H-benzo[c]fluorene at the C7 position is scarce. However, the methodology can be extrapolated from the well-established carboxylation of fluorene at the analogous C9 position. This reaction typically involves deprotonation of the acidic methylene bridge (C7 in benzo[c]fluorene) with a strong base, followed by quenching the resulting anion with carbon dioxide. This process would yield 7H-benzo[c]fluorene-7-carboxylic acid, the direct precursor to its methyl ester. The subsequent esterification to this compound would likely proceed via standard acid-catalyzed esterification with methanol.

Preparation of Related Fluorene and Benzo[c]fluorene Carboxylates

The synthesis of related fluorene and fluorenone carboxylates provides a foundational understanding of the chemical transformations applicable to the benzo[c]fluorene framework.

Synthesis of Fluorene-9-carboxylic Acid and its Esters

The preparation of fluorene-9-carboxylic acid is a well-documented process that serves as a strong analog for the synthesis of 7H-benzo[c]fluorene-7-carboxylic acid. An improved process involves reacting fluorene with a dialkyl carbonate in the presence of an alkali metal hydride, such as sodium hydride, or a potassium alcoholate. The resulting fluorene-9-carboxylic acid ester is then saponified to yield the desired fluorene-9-carboxylic acid in good yields. researchgate.net

Table 1: Reagents and Conditions for the Synthesis of Fluorene-9-carboxylic Acid

Reactants Reagents Conditions Product Yield
Fluorene, Diethyl carbonate Potassium ethylate Stirred at 65°-70° C for 5 hours Fluorene-9-carboxylic acid ethyl ester Intermediate

Synthetic Pathways to Fluorenone Carboxylates

Fluorenone carboxylates are another important class of related compounds. Their synthesis often involves the cyclization of substituted biphenyls or the oxidation of substituted fluorenes.

For instance, 9-fluorenone-4-carboxylic acid can be synthesized from diphenic acid by a cyclization reaction in the presence of concentrated sulfuric acid at elevated temperatures. prepchem.com Another method involves the oxidative dimeric cyclization of aromatic acids catalyzed by rhodium. acs.org

Table 2: Synthesis of 9-Fluorenone-4-carboxylic Acid from Diphenic Acid

Starting Material Reagent Temperature Time Yield

Fluorenone-2-carboxylic acid is prepared through the oxidation of 2-acetylfluorene. The reaction is carried out in acetic acid using sodium dichromate as the oxidizing agent. prepchem.com

Table 3: Synthesis of Fluorenone-2-carboxylic Acid from 2-Acetylfluorene

Starting Material Reagents Conditions Yield

Advanced Synthetic Strategies for Substituted Benzo[c]fluorene Systems

The synthesis of functionalized benzo[c]fluorene systems can be achieved through more sophisticated strategies that offer greater control over substitution patterns and molecular complexity.

Incorporating Halogenated Precursors for Enhanced Reactivity

The use of halogenated precursors is a common strategy in the synthesis of polycyclic aromatic hydrocarbons to enhance reactivity and facilitate cross-coupling reactions. For example, the synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes has been achieved via a Pd-catalyzed cascade reaction starting from 1,8-dihalonaphthalenes. beilstein-journals.orgnih.gov This methodology, which involves a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation, could potentially be adapted for the synthesis of substituted benzo[c]fluorenes by using appropriately halogenated naphthalene (B1677914) and benzene (B151609) derivatives as starting materials. beilstein-journals.orgnih.gov

Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes offer efficient pathways to complex molecular architectures in a single operation. These strategies are increasingly applied to the synthesis of complex polycyclic systems. For instance, a direct photochemical conversion of alkynylated chalcones has been developed to produce substituted benzo[b]fluorenes. nih.govacs.org This process is initiated by UV-A light and proceeds through a complex cascade of rearrangements. nih.govacs.org Similarly, oxidative cascade processes have been developed for the synthesis of fluorenes and dibenzo[g,p]chrysenes. researchgate.net While specific applications of these methods for the synthesis of this compound are not yet reported, they represent the forefront of synthetic design for accessing complex, functionalized polycyclic aromatic compounds.

Chemical Reactivity and Transformation Studies

Reactions at the 7H Position of the Benzo[c]fluorene Core

The 7H-position, a methylene (B1212753) bridge, is analogous to the C9 position in fluorene (B118485), which is known for its notable reactivity. mdpi.com This site is a focal point for various chemical modifications of the benzo[c]fluorene system.

The methylene bridge of the 7H-benzo[c]fluorene core is a site of significant chemical activity. The protons at this position are acidic due to the stabilization of the resulting carbanion by the extensive aromatic system. This reactivity is a hallmark of fluorene-type compounds. mdpi.com While specific studies on the derivatization of Methyl 7H-benzo[c]fluorene-7-carboxylate at this position are not extensively detailed in the provided context, the reactivity of the parent compound, 7H-benzo[c]fluorene, is well-documented, particularly in the context of metabolism and carcinogenesis. nih.govwikipedia.org

Metabolic activation of 7H-benzo[c]fluorene can lead to the formation of metabolites that are capable of forming DNA adducts, which is a key aspect of its mutagenic activity. wikipedia.orgnih.gov This biological reactivity underscores the chemical susceptibility of the molecule's core structure. In synthetic chemistry, the analogous C9 position in fluorene readily undergoes reactions such as halogenation and condensation. mdpi.com For instance, Knoevenagel condensation can be used to introduce a double bond at this position, leading to dibenzofulvene derivatives. mdpi.com It is inferred that the 7H-position of benzo[c]fluorene derivatives would be amenable to similar synthetic transformations.

The methylene bridge at the 7H position can be oxidized to a carbonyl group, yielding the corresponding 7H-benzo[c]fluoren-7-one derivative. labscoop.com These ketones are valuable intermediates in the synthesis of other complex molecules, such as photochromic naphthopyrans. researchgate.netresearchgate.net The oxidation transforms the core structure and provides a functional handle for further modifications.

An efficient synthesis for hydroxy-substituted 7H-benzo[c]fluoren-7-ones has been described, highlighting the importance of these oxidized derivatives as synthetic precursors. researchgate.netresearchgate.net The general transformation is summarized in the table below.

Table 1: Oxidation of 7H-Benzo[c]fluorene Core
Starting Material ClassProduct ClassSignificance
7H-Benzo[c]fluorene Derivatives7H-Benzo[c]fluoren-7-one DerivativesKey intermediates for photochromic materials researchgate.netresearchgate.net

Ester Group Transformations

The methyl carboxylate group at the 7-position introduces another site for chemical reactions, typical of carboxylic acid esters. These transformations allow for the modification of the side chain without altering the polycyclic aromatic core.

The methyl ester group of this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base. Base-mediated hydrolysis, also known as saponification, is a common and efficient method for this transformation. researchgate.net

Studies on the alkaline hydrolysis of esters of the closely related fluorene-9-carboxylic acid have revealed detailed mechanistic insights. rsc.org The rate and mechanism of hydrolysis are influenced by factors such as the pH and the nature of the ester's alcohol group. rsc.org This suggests a similar reactivity profile for the benzo[c]fluorene analogue, where treatment with a base like potassium hydroxide (B78521) (KOH) would convert the methyl ester to the corresponding carboxylate salt, which upon acidic workup would yield 7H-benzo[c]fluorene-7-carboxylic acid.

Table 2: Hydrolysis of this compound
Reaction TypeReagentsProduct
Saponification (Alkaline Hydrolysis)1. Base (e.g., KOH, NaOH) 2. Acid (e.g., HCl)7H-Benzo[c]fluorene-7-carboxylic acid

Transesterification involves the conversion of one ester into another by reaction with an alcohol. While specific examples for this compound are not detailed, this is a standard reaction for esters. More advanced transition-metal-catalyzed transformations of aromatic esters have been developed, which proceed through different mechanisms. These include "ester dance" reactions and aryl exchange, which involve the oxidative addition of a metal catalyst (like Palladium or Nickel) to the C(acyl)-O bond. nih.govacs.orgresearchgate.net Such methods offer pathways to a diverse range of derivatives that may not be accessible through traditional transesterification. acs.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzo[c]fluorene System

The extended π-system of the benzo[c]fluorene core is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic rings.

Electrophilic Aromatic Substitution (EAS): Polycyclic aromatic hydrocarbons (PAHs) like benzo[c]fluorene generally undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. For the related benzo[b]fluorene system, derivatization via bromination and nitration has been demonstrated. nih.gov The positions of substitution are directed by the electronic properties of the fused ring system. In fluorene, positions 2 and 7 are particularly reactive towards electrophiles. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is typically challenging for electron-rich aromatic systems. However, it can be facilitated by the presence of strong electron-withdrawing groups or through specific synthetic strategies. masterorganicchemistry.com For instance, the synthesis of hydroxy-7H-benzo[c]fluoren-7-ones has been achieved using oxazolines as activating groups to facilitate an aromatic nucleophilic substitution step. researchgate.netresearchgate.net This demonstrates that the benzo[c]fluorene skeleton can be functionalized via nucleophilic pathways under appropriate conditions. Polyfluoroarenes are particularly susceptible to SNAr reactions due to the high electronegativity of fluorine atoms. nih.gov

Table 3: Aromatic Substitution Reactions on the Benzo[c]fluorene System
Reaction TypeTypical Reagents/ConditionsPotential Products
Electrophilic BrominationBr2, Lewis AcidBromo-benzo[c]fluorene derivatives
Electrophilic NitrationHNO3, H2SO4Nitro-benzo[c]fluorene derivatives
Nucleophilic Aromatic SubstitutionNucleophile, Activating Group (e.g., oxazoline)Substituted benzo[c]fluorene derivatives researchgate.netresearchgate.net

Reductive Transformations of Benzo[c]fluoren-7-one Derivatives

The chemical reduction of benzo[c]fluoren-7-one and its derivatives is a fundamental transformation for accessing the core 7H-benzo[c]fluorene skeleton. This process involves the conversion of the C7-keto group to a methylene group (CH₂).

One established method for this reduction is the Wolff-Kishner reaction. In a documented synthesis of the parent compound, 7H-benzo[c]fluorene, benzo[c]fluoren-7-one (also referred to as benzo[c]fluorenone-9 in some literature) is treated with hydrazine (B178648) hydrate (B1144303). wikipedia.org This reaction effectively removes the carbonyl oxygen, yielding 7H-benzo[c]fluorene. wikipedia.org

The general transformation can be summarized as follows:

Table 1: Reductive Transformation of Benzo[c]fluoren-7-one

Starting MaterialReagentProduct
Benzo[c]fluoren-7-oneHydrazine Hydrate7H-benzo[c]fluorene

This table illustrates a key reductive pathway for the synthesis of the 7H-benzo[c]fluorene scaffold from its ketone precursor.

This reduction is a critical step as it provides access to the parent hydrocarbon, which serves as the foundational structure for numerous derivatives, including the titular this compound. The reactivity of the carbonyl group in benzo[c]fluoren-7-one derivatives makes it a prime target for various reductive agents, enabling the synthesis of a range of fluorene-based compounds.

Functionalization of the Benzo[c]fluorene Skeleton for Derivative Synthesis

The benzo[c]fluorene framework can be functionalized to produce a diverse array of derivatives with specific chemical properties. Research has focused on introducing substituents to the aromatic rings and modifying the C7 position to create intermediates for more complex molecules and to study the biological activities of metabolites.

An efficient synthesis of various hydroxy-7H-benzo[c]fluoren-7-ones has been developed. researchgate.netresearchgate.net These compounds, specifically 2-, 3-, and 4-hydroxy-7H-benzo[c]fluoren-7-ones, are valuable intermediates, particularly in the synthesis of photochromic naphthopyrans. researchgate.netresearchgate.net The synthetic strategy for these hydroxy derivatives begins with readily available dimethoxynaphthaldehydes and utilizes oxazolines as activating groups to facilitate aromatic nucleophilic substitution. researchgate.netresearchgate.net

Furthermore, the synthesis of suspected carcinogenic metabolites of 7H-benzo[c]fluorene highlights another critical aspect of functionalization. nih.gov Since benzo[c]fluorene is a component of coal tar implicated in lung tumors, understanding its metabolic activation is crucial. nih.gov This has led to the targeted synthesis of key metabolites:

trans-3,4-dihydrodiol of 7H-benzo[c]fluorene : Considered a proximate carcinogenic metabolite. nih.gov

anti- and syn-Diol Epoxides of 7H-benzo[c]fluorene : Postulated to be the ultimate carcinogenic metabolites that bind to DNA. The epoxide ring in these derivatives resides in the pseudobay region of the molecule. nih.gov

These synthetic efforts demonstrate the chemical tractability of the benzo[c]fluorene skeleton, allowing for the introduction of hydroxyl and epoxide functionalities, which are essential for studying its biological mechanism of action. wikipedia.orgnih.gov The study of such derivatives is significant in toxicology and pharmacology. nih.gov

Table 2: Examples of Synthesized Benzo[c]fluorene Derivatives

Derivative ClassSpecific Compound ExamplesSignificance / Application
Hydroxy Ketones2-hydroxy-7H-benzo[c]fluoren-7-oneIntermediates for photochromic compounds researchgate.netresearchgate.net
3-hydroxy-7H-benzo[c]fluoren-7-oneIntermediates for photochromic compounds researchgate.netresearchgate.net
4-hydroxy-7H-benzo[c]fluoren-7-oneIntermediates for photochromic compounds researchgate.netresearchgate.net
Metabolitestrans-3,4-dihydrodiol of 7H-benzo[c]fluoreneSuspected proximate carcinogen nih.gov
anti-3,4-diol-1,2-epoxide of 7H-benzo[c]fluoreneSuspected ultimate carcinogen nih.gov
syn-3,4-diol-1,2-epoxide of 7H-benzo[c]fluoreneSuspected ultimate carcinogen nih.gov

This table provides a summary of key functionalized derivatives of the benzo[c]fluorene skeleton and their respective areas of scientific interest.

Spectroscopic Characterization and Structural Elucidation of Fluorene Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzo[c]fluorene core, the methine proton at the C7 position, and the methyl protons of the ester group. The aromatic protons would likely appear in the downfield region, typically between δ 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their electronic environment and proximity to other protons. The proton at the C7 position, being adjacent to the electron-withdrawing carboxylate group, would be expected to be deshielded and appear as a singlet. The three protons of the methyl ester group would also give rise to a singlet, but at a much more upfield position, likely in the range of δ 3.5-4.0 ppm.

The ¹³C NMR spectrum would provide complementary information on the carbon skeleton. The spectrum would show signals for the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon at the C7 position, as well as the carbonyl carbon and the methyl carbon of the ester group. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the region of δ 170-180 ppm. The aromatic carbons would resonate in the δ 120-150 ppm range. The C7 carbon would appear at a higher field compared to the aromatic carbons, and the methyl carbon of the ester would be the most upfield signal.

For the parent compound, 7H-fluorene, the methylene (B1212753) protons at C9 appear at approximately 3.90 ppm, and the aromatic protons show complex multiplets between 7.30 and 7.79 ppm. The carbon signals for fluorene (B118485) include the C9 at 37.0 ppm and aromatic carbons between 120.0 and 143.3 ppm. bmrb.io The introduction of the benzo[c] annulation and the methyl carboxylate group at C7 in the target molecule would significantly alter these chemical shifts due to changes in the electronic and steric environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 7H-benzo[c]fluorene-7-carboxylate

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H 7.0 - 9.0 (multiplets) -
C7-H ~5.0 - 5.5 (singlet) ~50 - 60
-OCH₃ ~3.5 - 4.0 (singlet) ~52
Aromatic-C - 120 - 150

Note: These are predicted values based on analogous structures and general NMR principles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C bonds of the aromatic rings, the C-H bonds of the aliphatic methine and methyl groups, and the carbonyl group (C=O) of the ester.

A strong, sharp absorption band is anticipated in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated ester. vscht.czlibretexts.org The aromatic nature of the compound would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. udel.edulibretexts.org The aliphatic C-H stretching of the C7 methine and the methyl group would likely appear just below 3000 cm⁻¹. Additionally, C-O stretching vibrations for the ester group are expected in the 1000-1300 cm⁻¹ range. vscht.cz

For comparison, the IR spectrum of the parent 7H-fluorene is dominated by aromatic and aliphatic C-H and C-C vibrations. proprep.com The introduction of the methyl carboxylate group would add the prominent C=O and C-O stretching bands, serving as key diagnostic peaks.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
C=O (Ester) Stretch 1735 - 1750
Aromatic C=C Stretch 1450 - 1600

Note: These are predicted values based on characteristic functional group absorptions.

High-Resolution Mass Spectrometry for Molecular Formula and Isotopic Abundance Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a chemical formula of C₁₉H₁₄O₂, the calculated exact mass is 274.0994 g/mol . nih.gov HRMS would be able to confirm this mass with high accuracy, typically to within a few parts per million, thus verifying the molecular formula.

The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 274. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 243, or the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment corresponding to the benzo[c]fluorenyl cation at m/z 215. The parent compound, 7H-benzo[c]fluorene (C₁₇H₁₂), has a molecular weight of 216.28 g/mol , and its mass spectrum is dominated by the molecular ion peak. nist.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic properties of this compound can be investigated using UV-Vis absorption and photoluminescence spectroscopy. These techniques provide insights into the electronic transitions and excited-state behavior of the molecule.

Investigation of Photophysical Properties in Fluorene Derivatives

Many fluorene derivatives are known to be highly fluorescent, making them interesting for applications in materials science, such as in organic light-emitting diodes (OLEDs). chemeo.com It is anticipated that this compound would also exhibit fluorescence upon excitation at its absorption maxima. The emission spectrum would likely be a mirror image of the lowest energy absorption band. The photophysical properties, including the fluorescence quantum yield and lifetime, would be influenced by the rigidity of the benzo[c]fluorene framework and the nature of the substituent at the C7 position. The ester group is not expected to quench the fluorescence significantly. Studies on other benzo[c]fluorene derivatives could provide further insights into the expected photophysical behavior. researchgate.netnih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. To date, there is no published crystal structure for this compound in the crystallographic databases.

Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would also provide information about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking, which is common for planar aromatic systems. The benzo[c]fluorene core is expected to be largely planar, with the methyl carboxylate group at the C7 position adopting a specific conformation relative to the aromatic system.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations

The electronic structure is fundamental to a molecule's reactivity, stability, and photophysical behavior. Computational methods, particularly those rooted in quantum mechanics, allow for a detailed examination of electron distribution and orbital energies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of medium to large-sized molecules. This method calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic stability and its optical properties.

Interactive Data Table: Hypothetical Frontier Orbital Energies

ParameterEnergy (eV)
HOMO-5.85
LUMO-2.15
HOMO-LUMO Gap 3.70

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. It is not based on published experimental or computational results for Methyl 7H-benzo[c]fluorene-7-carboxylate.

Frontier Orbital Distributions

Beyond just their energy levels, the spatial distribution of the HOMO and LUMO is crucial. DFT calculations can generate visualizations of these orbitals, showing where the electron density is concentrated. In many PAHs, the HOMO and LUMO are distributed across the π-conjugated system of the aromatic rings. The specific distribution for this compound would reveal how the addition of the methyl carboxylate group to the benzo[c]fluorene core influences the electronic landscape and potential sites of reactivity or electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

To investigate the properties of a molecule in its excited state, such as how it interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. It is an extension of DFT that can predict electronic absorption and emission spectra.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states. These excitation energies correspond to the wavelengths of light that the molecule will absorb. The calculations also provide the oscillator strength for each transition, which indicates the intensity of the absorption. By simulating the electronic transitions, a theoretical UV-Visible absorption spectrum can be constructed.

Similarly, by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state, the emission spectrum (fluorescence) can be predicted. This provides insight into the color of light the molecule might emit after being excited.

Interactive Data Table: Hypothetical Predicted Optical Properties

PropertyPredicted Value
Maximum Absorption Wavelength (λmax)350 nm
Maximum Emission Wavelength (λem)420 nm
Stokes Shift 70 nm

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. It is not based on published experimental or computational results for this compound.

Understanding Stokes Shifts

The Stokes shift is the difference in wavelength (or energy) between the maximum of the absorption and the maximum of the emission spectra. This phenomenon occurs because, upon electronic excitation, the molecule's geometry relaxes to a new, lower-energy conformation in the excited state before emitting a photon to return to the ground state. The emitted photon is therefore of lower energy (longer wavelength) than the absorbed photon.

TD-DFT is instrumental in understanding the Stokes shift by allowing for the optimization of the molecular geometry in both the ground and the first excited state. The energy difference between the absorption (calculated from the ground state geometry) and emission (calculated from the relaxed excited state geometry) provides a theoretical value for the Stokes shift, offering insights into the structural changes the molecule undergoes upon excitation.

Molecular Geometry Optimization and Conformation Studies

The introduction of a methyl carboxylate group at the C7 position introduces a new degree of conformational flexibility. This substituent is not planar and its orientation relative to the fluorene (B118485) ring system can be explored through molecular geometry optimization. Using computational methods such as Density Functional Theory (DFT), researchers can calculate the molecule's minimum energy conformation. growingscience.comjmaterenvironsci.com These calculations typically involve optimizing bond lengths, bond angles, and dihedral angles to find the most stable arrangement of atoms.

For this compound, a key aspect of its conformation is the orientation of the methyl carboxylate group. Rotation around the C7-carboxyl bond would lead to different conformers with varying energies. The steric interactions between the ester group and the adjacent aromatic rings, as well as electronic effects, will dictate the preferred conformation. It is expected that the molecule will adopt a conformation that minimizes these steric clashes while optimizing electronic delocalization. The PubChem database provides a computed 3D conformer for this molecule, which serves as a starting point for more detailed conformational analysis. nih.gov

Computed Properties of this compound nih.gov

PropertyValue
Molecular FormulaC19H14O2
Molecular Weight274.3 g/mol
XLogP34.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass274.099379685
Monoisotopic Mass274.099379685
Topological Polar Surface Area26.3 Ų
Heavy Atom Count21
Formal Charge0
Complexity404

Two-Photon Absorption (2PA) Properties and Molecular Design Principles

Two-photon absorption (2PA) is a nonlinear optical phenomenon with applications in areas like 3D microfabrication, data storage, and biological imaging. The design of molecules with large 2PA cross-sections is a significant area of research. Fluorene derivatives have been extensively studied as core structures for 2PA chromophores due to their excellent thermal and photochemical stability, high fluorescence quantum yields, and facile functionalization.

The 2PA properties of a molecule are intimately linked to its electronic structure. Several key design principles have been established for enhancing 2PA cross-sections in fluorene-based systems:

Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor-Acceptor (A-D-A) Motifs: The incorporation of electron-donating and electron-accepting groups within the molecular structure can lead to significant intramolecular charge transfer upon excitation, which often enhances 2PA.

Extended π-Conjugation: Increasing the length of the conjugated π-electron system generally leads to a red-shift in the absorption spectrum and an increase in the 2PA cross-section.

Molecular Symmetry: Symmetrical molecules often exhibit larger 2PA cross-sections compared to their asymmetrical counterparts.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and understand the 2PA properties of molecules. lanl.govrsc.org These calculations can provide insights into the energies of electronic transitions, transition dipole moments, and ultimately, the 2PA cross-section. rsc.orgrsc.org

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical methods are instrumental in understanding the reactivity of molecules and elucidating potential reaction pathways. For this compound, its reactivity is primarily associated with the polycyclic aromatic system and the ester functional group.

The parent compound, 7H-benzo[c]fluorene, is known to be a polycyclic aromatic hydrocarbon (PAH) and its metabolism and reactivity have been studied in the context of its biological activity. wikipedia.orgnih.gov The aromatic rings are susceptible to electrophilic substitution reactions. Computational studies can predict the most likely sites for such reactions by analyzing the distribution of electron density and calculating reactivity indices such as Fukui functions or electrostatic potential maps. growingscience.com

The ester group introduces additional reaction possibilities. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol (B129727). The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles. Quantum chemical calculations can model the transition states and activation energies for these reactions, providing insights into their feasibility and kinetics. rsc.org

Furthermore, the C7 position, being benzylic, could potentially be a site for radical reactions. The stability of the resulting radical could be assessed through computational methods. While specific quantum chemical studies on the reaction pathways of this compound are not extensively documented, the principles of physical organic chemistry, supported by computational analysis of its electronic structure, can provide a robust framework for predicting its chemical behavior.

Advanced Research Applications and Materials Science Perspectives

Applications in Organic Electronics

Fluorene (B118485) derivatives have become critical components in the ever-evolving field of organic electronics, contributing significantly to the functionality of devices ranging from organic light-emitting diodes (OLEDs) to advanced semiconductors. nbinno.com The core structure of 7H-benzo[c]fluorene, an aromatic molecule derived from fluorene with an added benzene (B151609) ring, provides a robust, conjugated backbone suitable for these applications. wikipedia.org The introduction of substituents, such as the methyl carboxylate group at the 7-position, is a key strategy for modulating the material's electronic characteristics.

Organic Light-Emitting Diodes (OLEDs)

Fluorene-based compounds are highly regarded as emitters in OLEDs because of their high photoluminescence efficiency, good thermal stability, and effective charge transport properties. mdpi.com Specifically, derivatives of the benzo[c]fluorene scaffold have been explored for their potential in OLEDs. For instance, spiro[benzo[c]fluorene-7,9'-fluorene] based dyes have been synthesized and investigated as blue host materials. These materials exhibit high glass transition temperatures and good morphological stability, which are crucial for the longevity and reliability of OLED devices. koreascience.kr The spiro linkage at the C7 position, the same position where Methyl 7H-benzo[c]fluorene-7-carboxylate is substituted, helps to create a rigid structure that can prevent crystallization and maintain the amorphous state necessary for efficient device operation. koreascience.kr The development of various fluorene-based copolymers has also been aimed at achieving emissions across the visible spectrum, including white light for solid-state lighting. rsc.org

Organic Photovoltaics (OPVs)

In the realm of organic solar cells, fluorene-based polymers are frequently used as electron-donating materials in the active layer of bulk heterojunction devices. nih.gov Their stable molecular structure, favorable optical properties, and strong electron-donating capabilities make them ideal for this purpose. nih.gov The performance of these solar cells is heavily dependent on the molecular design of the polymers, which often involves copolymerizing fluorene units with electron-accepting moieties like benzothiadiazole (BT). nih.govacs.org This donor-acceptor (D-A) architecture helps to tune the material's energy levels and absorption spectrum to better match the solar spectrum. acs.org Silafluorene-based conjugated polymers, a related class of materials, have also been employed as donor materials in polymer solar cells, demonstrating the versatility of the fluorene scaffold. rsc.org The benzo[c]fluorene core in this compound could similarly serve as a building block for novel donor or acceptor materials in OPV applications.

Organic Semiconductor Materials

The class of bridged oligophenylenes, with fluorene as a primary example, are key organic semiconductors that have spurred significant advancements in organic electronics. rsc.org The rigid and planar structure of the fluorene unit facilitates intermolecular π-π stacking, which is essential for efficient charge transport. Dihydroindenofluorenes, which are structurally related to benzo[c]fluorene, have proven to be highly promising building blocks for high-performance organic semiconductors used in a variety of devices. rsc.org The electrical and optical properties of these materials can be tailored by modifying the core structure. For example, capping oligofluorene-thiophenes with different end groups can produce high-performance semiconductors suitable for organic thin-film transistors. researchgate.net The introduction of a fused ring system, as seen in benzo[c]fluorene, extends the conjugation and alters the electronic landscape of the molecule, making it a viable candidate for new semiconductor designs. wikipedia.org

Electron Transport Materials

While many fluorene derivatives have been explored as hole-transporting materials, modifications to the core structure can create effective electron-transporting materials (ETMs). nih.govacs.org For instance, fluorenone, which contains a carbonyl group on the fluorene bridge, is a promising acceptor unit for constructing n-type semiconductors due to its high thermal stability and good charge transport properties. nih.gov Copolymers incorporating fluorene and electron-deficient units like benzothiadiazole (F8BT) have a relatively high electron affinity and can function as electron acceptors in all-polymer solar cells. scispace.comresearchgate.net The electron-withdrawing nature of the carboxylate group in this compound suggests it could potentially lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the benzo[c]fluorene core, a desirable characteristic for an electron transport material.

Development of Optoelectronic Materials Based on Fluorene Derivatives

The optoelectronic properties of fluorene derivatives are intrinsically linked to their molecular structure. The ability to readily functionalize the fluorene core at various positions allows for precise control over their performance in devices. nbinno.com This chemical versatility has led to the development of a vast library of materials with tailored characteristics for specific optoelectronic applications.

Influence of Substituents on π-Conjugation and Electronic Properties

The nature and position of substituents on the fluorene core have a profound impact on the π-conjugation and electronic properties of the molecule. mdpi.com The π-conjugated system is the pathway for electron delocalization, and extending or modifying this pathway alters the material's absorption, emission, and charge transport characteristics.

Electron-donating or electron-withdrawing groups can be attached to the fluorene backbone to tune the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels. researchgate.net For example, attaching electron-withdrawing π-substituents like carbonyl or dicyanoethenyl groups can lead to significant electronic coupling with the polymer backbone. researchgate.net The methyl carboxylate (-COOCH₃) group on this compound is an electron-withdrawing group. Its presence at the C7 position is expected to influence the electron distribution across the benzo[c]fluorene framework. This can lower both the HOMO and LUMO energy levels, potentially increasing the material's electron affinity and altering its optical band gap.

Theoretical calculations and experimental studies on various fluorene derivatives have confirmed the role of substituents in modifying the planarity and the extent of π-conjugation. mdpi.com Even modifications at the C9 bridge position, which is not part of the aromatic backbone, can significantly alter the energy gap and photophysical properties. nih.gov The fusion of an additional benzene ring to create the benzo[c]fluorene structure already extends the π-system compared to fluorene, and the further addition of the carboxylate group provides another layer of electronic tuning.

Interactive Data Table: Properties of Related Fluorene Derivatives

The following table presents representative data for various functionalized fluorene derivatives to illustrate the impact of structural modifications on their electronic and optical properties. Direct experimental data for this compound is not available in the cited literature.

Compound ClassApplicationHOMO (eV)LUMO (eV)Band Gap (eV)Key Findings
Spiro[benzo[c]fluorene-7,9'-fluorene] DimerOLED Host---High glass transition temperature (>174 °C), good morphological stability, and high fluorescent quantum yields. koreascience.kr
Poly(fluorene-alt-benzothiadiazole) (F8BT)OPV/ETM~ -5.9~ -3.3~ 2.6Can be used as an electron acceptor; electron transport is trap-limited but can be enhanced by n-type doping. scispace.comresearchgate.net
Silafluorene-based PolymersOPV-5.37 to -5.64-1.86 to 2.06Deep HOMO levels; power conversion efficiencies up to 4.03% in solar cells. rsc.org
Dibenzofulvene Derivatives (Modified C9)Semiconductor--2.13 to 2.80N-donor substituents at the C9 position significantly reduce the energy gap compared to the parent fluorene. nih.gov

Tuning of Photophysical Properties

The photophysical properties of fluorene derivatives are highly tunable, a characteristic that is expected to extend to this compound. The emission color of such materials, which can range from blue to yellow, is dependent on the nature of the electron-withdrawing segments and the solvent used. researchgate.net The introduction of various substituents onto the benzo[c]fluorene core can significantly alter the electronic and, consequently, the optical properties of the molecule.

For instance, the incorporation of electron-donating or electron-accepting groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences the absorption and emission spectra of the compound. Research on related fluorene-based systems has demonstrated that their photophysical behavior can be affected by different substituents in donor groups. beilstein-journals.org The inherent fluorescence of the fluorene unit, which gives the parent compound its name, can be fine-tuned to achieve desired emission characteristics for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. elsevierpure.com

Strategies for tuning the photophysical properties of this compound could involve:

Substitution at the fluorene core: Introducing functional groups at various positions on the aromatic rings.

Modification of the carboxylate group: Converting the methyl ester to other esters or amides.

Extension of the π-system: Attaching other aromatic or heteroaromatic rings.

These modifications can lead to materials with tailored absorption and emission profiles, making them suitable for a variety of optoelectronic applications.

Role as Building Blocks in Complex Organic Architectures

The rigid and planar structure of the benzo[c]fluorene moiety makes this compound an excellent building block for the construction of complex organic architectures. Its functional handle, the methyl carboxylate group, provides a site for further chemical transformations, allowing for its incorporation into larger, more intricate molecular systems.

The fluorene scaffold is a common ring system in natural products, and its derivatives are frequent targets in synthetic chemistry. researchgate.net The versatility of fluorene chemistry allows for the creation of a wide array of derivatives with diverse functionalities. nih.gov

Precursors for Polymeric and Macrocyclic Fluorene Systems

This compound can serve as a monomer for the synthesis of novel polymeric and macrocyclic systems. The development of fluorene-based polymers has been a significant area of research due to their potential applications in electronic and optoelectronic devices. researchgate.net These polymers often exhibit high thermal stability and good solubility, which are crucial properties for device fabrication.

The polymerization of appropriately functionalized benzo[c]fluorene derivatives could lead to polymers with unique properties stemming from the extended aromatic system. Such polymers could find use in:

Organic light-emitting diodes (OLEDs)

Organic field-effect transistors (OFETs)

Organic photovoltaics (OPVs)

Furthermore, the synthesis of macrocyclic structures based on the benzo[c]fluorene unit is an intriguing possibility. Macrocycles are known to self-assemble into highly ordered supramolecular structures, which could have applications in areas such as molecular recognition and host-guest chemistry.

Synthesis of Electroactive Materials

The extended π-conjugation in this compound suggests its potential as a precursor for electroactive materials. Electroactive polymers, which can be reversibly oxidized and reduced, are key components in a variety of electronic devices. Fluorene-based copolymers have been synthesized and shown to have tunable emission and electrical properties. mdpi.com

By incorporating the benzo[c]fluorene unit into a polymer backbone, it may be possible to create materials with enhanced charge transport properties. The ability to functionalize the monomer could allow for the fine-tuning of the polymer's electronic characteristics, such as its ionization potential and electron affinity. These materials could be utilized in the active layers of organic electronic devices, contributing to improved performance and efficiency.

Non-linear Optical Materials Research

Fluorene derivatives have been the subject of extensive research for their non-linear optical (NLO) properties. nih.govresearchgate.net NLO materials are capable of altering the properties of light that passes through them and are essential for applications in photonics and optoelectronics, including frequency conversion and optical switching.

The large π-electron delocalization in the benzo[c]fluorene core suggests that this compound and its derivatives could exhibit significant NLO responses. Research on other fluorene-based molecules has shown that structural modifications, such as the creation of donor-acceptor systems, can lead to a large increase in the two-photon absorption cross-section. ucf.eduucf.edu Theoretical and experimental studies on dibenzofluorene (B14450075) derivatives have also highlighted their potential for NLO applications. researchgate.net The investigation of this compound in this context could lead to the development of new materials for advanced optical technologies.

Applications in Dye and Pigment Industry

The inherent fluorescence and extended aromatic system of the benzo[c]fluorene core make it a promising scaffold for the development of novel dyes and pigments. Fluorene derivatives have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). acs.orgnih.gov The color and photophysical properties of these dyes can be tailored through synthetic modifications.

Derivatives of this compound could potentially be developed into high-performance dyes with applications in:

Textiles: Providing unique colors and fluorescence.

Paints and Coatings: Offering enhanced durability and novel optical effects.

Inks: For security printing and other specialized applications.

Research into spirobenzofluorene-fluorene dimers has already demonstrated the potential for creating deep blue fluorescent materials for use as emitters in OLEDs. researchgate.net This highlights the potential for the benzo[c]fluorene framework in the creation of advanced colorants.

Q & A

Q. What are the recommended methods for synthesizing Methyl 7H-benzo[c]fluorene-7-carboxylate?

  • Methodological Answer : Synthesis typically involves esterification of the parent carboxylic acid (7H-benzo[c]fluorene-7-carboxylic acid) with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Purification is achieved via column chromatography using silica gel and non-polar solvents like hexane/ethyl acetate. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For derivatives, functionalization at specific positions (e.g., methyl groups) may require Friedel-Crafts alkylation or palladium-catalyzed coupling .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer :
  • Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 7.0–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~170 ppm) and aromatic carbons.
  • Mass Spectrometry : HRMS (ESI-TOF) verifies the molecular ion [M+H]⁺ at m/z 266.0943 (calculated for C₁₈H₁₄O₂).
  • X-ray Crystallography : Resolves spatial arrangement and bond angles, critical for studying π-π stacking in polycyclic systems .

Q. What solvents are suitable for solubility studies, and how do polarity and concentration affect experimental design?

  • Methodological Answer :
SolventPolarity IndexMax Solubility (µg/mL)Use Case
Cyclohexane0.2100 ()Non-polar extraction
Toluene2.4100 ()HPLC/GC-MS standards
n-Nonane0.1100 ()Long-term storage
  • Polar solvents (e.g., DMSO) are avoided due to potential ester hydrolysis. Pre-saturate solutions to avoid crystallization during assays .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.
  • Storage : Store at 20°C in amber vials to prevent photodegradation ().
  • Disposal : Incinerate at >800°C with scrubbers to avoid PAH emissions ().
  • Toxicity : Classified as H410 (aquatic toxicity); avoid environmental release .

Advanced Research Questions

Q. How does photostability impact experimental outcomes, and how can degradation be monitored?

  • Methodological Answer :
  • Light Sensitivity : The benzo[c]fluorene core undergoes photoreduction (). Use UV-Vis spectroscopy (λmax ~290 nm) to track degradation kinetics.
  • Mitigation : Conduct reactions under inert atmospheres (N₂/Ar) and use actinic light filters. Compare half-life (t₁/₂) in dark vs. light-exposed conditions .

Q. What advanced analytical techniques resolve co-eluting PAHs in environmental samples?

  • Methodological Answer :
  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with programmed heating (50°C to 300°C at 10°C/min). Monitor m/z 266 (molecular ion) and quantify via isotope dilution (e.g., ¹³C-labeled internal standards).
  • HPLC-PDA : A C18 column with acetonitrile/water gradient elution detects methyl esters at 254 nm. Cross-validate with EPA Method 8270 for PAHs .

Q. How can computational modeling predict reactivity or binding interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electron density (e.g., nucleophilic attack at the ester group).
  • Molecular Docking : Use AutoDock Vina with SMILES strings (e.g., C1c2ccccc2c3c1ccc4ccccc34C(=O)OC) to predict binding to aromatic hydrocarbon receptors (AhR) .

Q. How should contradictory data on metabolic pathways or toxicity be addressed?

  • Methodological Answer :
  • In Vitro Assays : Compare CYP450-mediated metabolism in liver microsomes (human vs. rodent) using LC-MS/MS.
  • Data Reconciliation : Apply Hill slopes to dose-response curves (e.g., EC₅₀ for mutagenicity in Ames tests). Cross-reference with pyrogenic vs. petrogenic PAH profiles ().

Data Contradiction Analysis Example

Issue : Discrepancies in reported aqueous solubility (e.g., predicted log P = 3.44 vs. experimental insolubility in ).
Resolution :

Validate via shake-flask method: Saturate water with compound, filter (0.22 µm), and quantify via HPLC.

Recalculate log P using fragment-based methods (e.g., XLogP3) to account for ester hydrophobicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.